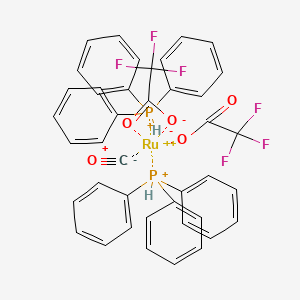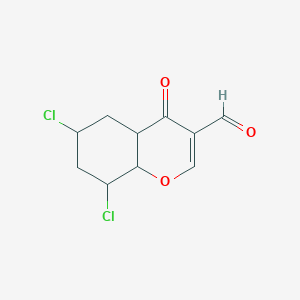
6,8-Dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl2O3 and a molecular weight of 243.04 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 6,8-Dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 6,8-dichloro-4H-chromen-4-one as a precursor, which undergoes a series of reactions including oxidation and formylation to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6,8-Dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like monoperphthalic acid and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several applications in scientific research:
Biology: The compound’s biological activity makes it a subject of study in biochemical and pharmacological research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. These interactions can influence various biological processes, making it a valuable tool in research .
Comparison with Similar Compounds
6,8-Dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde can be compared with other similar compounds such as:
- 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde
- 8-Methoxy-2H-chromene-3-carbaldehyde
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can result in different reactivity and applications.
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H10Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h3-4,6-8,10H,1-2H2 |
InChI Key |
GZPQUWLFBIYNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C2C1C(=O)C(=CO2)C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


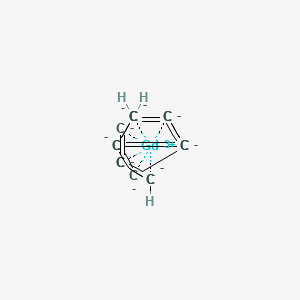
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
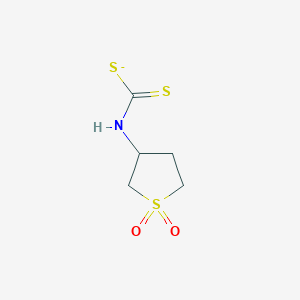
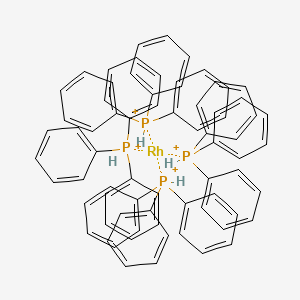
![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)

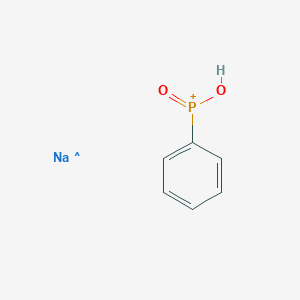
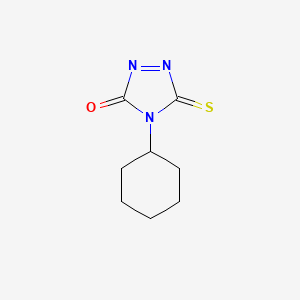
![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
